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Compound of Interest

Compound Name:
1-Boc-4-(2-

Aminophenyl)piperazine

Cat. No.: B062888 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(2-
aminophenyl)piperazine

This guide provides a comprehensive overview of the essential spectroscopic techniques

required for the structural elucidation and purity assessment of 1-Boc-4-(2-
aminophenyl)piperazine (CAS No. 170017-74-0). As a key intermediate in pharmaceutical

development, particularly in the synthesis of agents targeting neurological disorders, rigorous

characterization of this compound is paramount.[1] This document is intended for researchers,

scientists, and drug development professionals, offering both theoretical grounding and

practical, field-tested protocols.

The molecular structure, with its distinct aromatic, piperazine, and Boc-protecting group

moieties, lends itself to a multi-faceted analytical approach. We will explore Proton and Carbon-

13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)

Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a complete and

validated analytical profile of the molecule.

Molecular Structure and Overview
1-Boc-4-(2-aminophenyl)piperazine is a bifunctional molecule featuring a piperazine ring

substituted with an ortho-aminophenyl group at one nitrogen and a tert-butoxycarbonyl (Boc)

protecting group at the other.
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Molecular Formula: C₁₅H₂₃N₃O₂[2]

Molecular Weight: 277.36 g/mol [2]

CAS Number: 170017-74-0[3]

The strategic placement of the Boc group allows for selective reactions at the aniline nitrogen,

making it a valuable building block in medicinal chemistry.[1]

Caption: Chemical Structure of 1-Boc-4-(2-aminophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule. For 1-Boc-4-(2-aminophenyl)piperazine, both ¹H and ¹³C NMR are required for

unambiguous structural confirmation.

¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the number of different types of

protons, their chemical environment, their proximity to one another (through spin-spin

coupling), and their relative quantities (through integration). For this molecule, we expect

distinct signals for the Boc, piperazine, and aminophenyl protons.

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is

critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable

protons like those on the amino group.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-12 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-

d₆: δ 2.50 ppm). Integrate all signals.

Expected Data & Interpretation:

The ¹H NMR spectrum is predicted to show signals corresponding to all 23 protons. The

chemical shifts are influenced by the electronic environment of each proton.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Expected

Multiplicity
Integration Rationale

Boc (-C(CH₃)₃) ~1.48 Singlet (s) 9H

Protons on the

tert-butyl group

are equivalent

and shielded,

appearing as a

sharp singlet.

Piperazine (-

CH₂-N-Ar)
~3.10 - 3.20

Triplet (t) or

Multiplet (m)
4H

Protons on

carbons adjacent

to the electron-

donating

aminophenyl

group.

Piperazine (-

CH₂-N-Boc)
~3.60 - 3.70

Triplet (t) or

Multiplet (m)
4H

Protons on

carbons adjacent

to the electron-

withdrawing Boc

group are

deshielded.

Aniline (-NH₂) ~3.90 - 4.50
Broad Singlet (br

s)
2H

Exchangeable

protons; signal

may be broad

and its position

can vary with

concentration

and solvent.
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Aromatic (Ar-H) ~6.70 - 7.10 Multiplets (m) 4H

Protons on the

benzene ring,

exhibiting

complex coupling

patterns due to

their relative

positions.

¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. With

proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum

and allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 512-2048 scans are typically needed.

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Process similarly to ¹H NMR. Calibrate the spectrum to the solvent signal

(CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Data & Interpretation:
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The structure contains 11 unique carbon environments (4 aromatic CH, 2 aromatic quaternary,

2 piperazine CH₂, 1 Boc C=O, 1 Boc quaternary C, and 1 Boc CH₃).

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Rationale

Boc (-C(CH₃)₃) ~28.5
Shielded aliphatic carbons of

the tert-butyl group.

Piperazine (-CH₂-N-Boc) ~45-50
Aliphatic carbons adjacent to

the Boc-substituted nitrogen.

Piperazine (-CH₂-N-Ar) ~50-55
Aliphatic carbons adjacent to

the aromatic ring.

Boc (-C(CH₃)₃) ~80.0

The quaternary carbon of the

Boc group, significantly

deshielded by the adjacent

oxygen.

Aromatic (Ar-CH) ~115-125
Aromatic carbons with

attached protons.

Aromatic (Ar-C-N) ~135-145

Quaternary aromatic carbons

directly bonded to nitrogen

atoms.

Boc (C=O) ~154.8
The carbonyl carbon of the

carbamate, highly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and sensitive technique for identifying

functional groups within a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to its vibrational modes (stretching, bending). This

provides a molecular "fingerprint."

Experimental Protocol: FT-IR (ATR)
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Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the

sample spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Expected Data & Interpretation:

The IR spectrum will confirm the presence of the key functional groups.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

3050 - 3010 C-H Stretch (sp²) Aromatic C-H

2975 - 2850 C-H Stretch (sp³)
Aliphatic C-H (Piperazine &

Boc)

1695 - 1680 C=O Stretch Carbamate (-O-C=O)

1620 - 1580 N-H Bend Primary Amine (-NH₂)

1600, 1500, 1450 C=C Stretch Aromatic Ring

1250 - 1150 C-N Stretch Amine & Carbamate

1170 - 1140 C-O Stretch Carbamate

High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: HRMS provides an extremely accurate measurement of the mass-to-charge

ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This

technique serves as a final, definitive confirmation of the molecular identity, acting as a self-

validating check on the proposed structure.

Sample Introduction Mass Spectrometer Data Output

1-Boc-4-(2-aminophenyl)piperazine
in Solution

Electrospray Ionization (ESI)
Generates [M+H]⁺

Infusion Time-of-Flight (TOF)
Separates ions by m/z

Ion Acceleration Detector
Measures m/z and abundance

High-Resolution Mass Spectrum
Exact Mass: 278.1868

Data Processing

Click to download full resolution via product page

Caption: Workflow for HRMS Analysis using ESI-TOF.

Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL. A small

amount of formic acid may be added to promote protonation ([M+H]⁺).

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source

coupled to a Time-of-Flight (TOF) mass analyzer.

Acquisition Parameters:

Ionization Mode: Positive ion mode.

Mass Range: m/z 100-500.

Calibration: Ensure the instrument is calibrated with a known standard immediately before

the run to guarantee mass accuracy.

Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's

software to calculate the elemental composition based on the measured exact mass.

Expected Data & Interpretation:

The primary goal is to match the experimentally measured mass to the theoretical mass.

Molecular Formula: C₁₅H₂₃N₃O₂

Theoretical Monoisotopic Mass: 277.1790 Da

Expected Ion ([M+H]⁺): The most abundant ion should be the protonated molecule.

Formula: C₁₅H₂₄N₃O₂⁺

Calculated Exact Mass: 278.1868 Da

Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass.

For example, a measured mass of 278.1875 would be acceptable.

Other Potential Ions: A sodium adduct ([M+Na]⁺) at m/z 300.1688 may also be observed.
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Conclusion
The collective application of ¹H NMR, ¹³C NMR, FT-IR, and HRMS provides a robust and

definitive characterization of 1-Boc-4-(2-aminophenyl)piperazine. NMR spectroscopy

elucidates the precise arrangement of the C-H framework, FT-IR confirms the presence of all

key functional groups, and HRMS verifies the elemental composition with high precision. This

orthogonal analytical approach ensures the identity, structure, and purity of the compound,

which is a non-negotiable requirement for its use in subsequent research and drug

development workflows.
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To cite this document: BenchChem. [Spectroscopic data for 1-Boc-4-(2-
aminophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062888#spectroscopic-data-for-1-boc-4-2-
aminophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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